Crystal Structure Analysis of Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride: A Technical Guide to Absolute Configuration
Crystal Structure Analysis of Ethyl (3R)-3-amino-3-cyclopropylpropanoate Hydrochloride: A Technical Guide to Absolute Configuration
Executive Summary
The incorporation of cyclopropyl-substituted β-amino acids into active pharmaceutical ingredients (APIs) is a proven strategy for rigidifying pharmacophores, enhancing metabolic stability, and modulating topological polar surface area. Derivatives such as ethyl (3R)-3-amino-3-cyclopropylpropanoate are critical chiral building blocks, utilized in the synthesis of advanced therapeutics like the β-barrel assembly machine (BAM) complex inhibitor MRL-494[1].
For regulatory compliance and synthetic validation, the absolute configuration of the (3R) stereocenter must be unambiguously established. This whitepaper provides an authoritative, step-by-step methodology for the crystallization and Single-Crystal X-Ray Diffraction (SCXRD) analysis of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, detailing the causal logic behind experimental parameters and data validation.
Crystallization Methodology: Engineering the Lattice
The Causality of Crystal Growth
Obtaining diffraction-quality single crystals of small, highly soluble aliphatic amine hydrochlorides presents a unique thermodynamic challenge. Standard evaporative techniques often fail; the rapid evaporation of volatile solvents creates localized zones of extreme supersaturation at the liquid meniscus, promoting dendritic growth, non-merohedral twinning, and solvent inclusion.
To circumvent this, we employ vapor diffusion . Ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride forms a robust, predictable hydrogen-bonding network ( N−H⋅⋅⋅Cl− ). By dissolving the compound in a hydrogen-bond-donating primary solvent (ethanol) and slowly introducing an aprotic antisolvent (diethyl ether) via the vapor phase, we gradually and uniformly lower the dielectric constant of the medium. This slow thermodynamic shift allows the chloride anions and primary ammonium cations to assemble into a highly ordered, defect-free lattice, compensating for the inherent conformational flexibility of the terminal ethyl ester and the dynamic wobbling of the cyclopropyl ring.
Step-by-Step Protocol: Vapor Diffusion
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Saturation: Dissolve 15–20 mg of the amorphous or microcrystalline ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride in 0.5 mL of absolute ethanol in a 2 mL inner glass vial. Agitate until complete dissolution is achieved.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Causality: Removing microscopic dust particulates eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven purely by the controlled supersaturation of the solute.
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Chamber Assembly: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the antisolvent).
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Incubation: Seal the outer 20 mL vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free environment at a stable 4 °C for 3 to 7 days.
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Harvesting: Once colorless, block-like crystals have formed, harvest them directly from the mother liquor into a protective drop of perfluoropolyether oil (e.g., Paratone-N) under a polarizing optical microscope. Causality: The oil prevents the rapid loss of volatile lattice solvent and protects the hygroscopic hydrochloride salt from atmospheric moisture degradation.
Fig 1. Vapor diffusion crystallization workflow for ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl.
X-Ray Diffraction Data Collection: Ensuring Trustworthiness
The Physics of Absolute Configuration
Determining the absolute stereochemistry of a light-atom organic molecule requires exploiting the phenomenon of anomalous dispersion.
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Radiation Source: Molybdenum Kα radiation ( λ=0.71073 Å) interacts weakly with the core electrons of the chloride ion, yielding a negligible anomalous scattering signal ( f′′ ). Therefore, Copper Kα radiation ( λ=1.54184 Å) is strictly required . Cu Kα excites the chloride ion closer to its absorption edge, maximizing the anomalous signal and allowing for a statistically significant determination of the absolute structure.
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Cryocooling: Data collection must be performed at 100 K using a nitrogen cold stream. Cryocooling minimizes the thermal displacement parameters (atomic vibrations). This is critical for this specific molecule, as it suppresses the inherent dynamic disorder of the cyclopropyl ring, yielding sharper electron density maps.
Step-by-Step Protocol: Data Acquisition
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Mounting: Using a micro-loop (e.g., MiTeGen), scoop a single, optically clear crystal coated in Paratone oil.
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Flash-Cooling: Transfer the loop immediately to the goniometer head, intersecting the 100 K nitrogen cryostream. The oil will instantly vitrify, rigidly holding the crystal without exerting anisotropic mechanical stress.
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Data Collection: Utilize a microfocus Cu Kα source paired with a photon-counting pixel array detector. Set the exposure time to ensure a high signal-to-noise ratio ( I/σ(I)>10 for high-angle reflections).
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Redundancy: Program the goniometer runs to achieve a data redundancy of >4.0 . High redundancy is non-negotiable, as the accurate measurement of Friedel pairs ( hkl and −h−k−l ) forms the self-validating mathematical basis for absolute structure determination.
Structure Solution, Refinement, and Validation
Once the raw diffraction images are integrated and scaled, the structure is solved using dual-space or intrinsic phasing methods within the SHELXT algorithm, and subsequently refined using full-matrix least-squares on F2 via SHELXL[2]. The Olex2 graphical user interface provides an optimal, comprehensive environment for managing this refinement workflow[3].
Refinement Strategy and the Flack Parameter
All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically. The ammonium hydrogen atoms ( N−H ) should ideally be located directly from the difference Fourier map and refined freely. This step is a crucial internal validation check: confirming the geometry of the N−H⋅⋅⋅Cl− hydrogen bonds proves the physical reality of the modeled lattice.
The ultimate validation of the (3R) stereocenter relies on the Flack parameter ( x ) [4]. The Flack parameter evaluates the enantiomorph-polarity of the crystal based on the anomalous scattering data.
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Self-Validating Metric: For a correctly assigned (3R) enantiomer, the Flack parameter will refine to ∼0.0 with a standard uncertainty (s.u.) of <0.05 .
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If the model is inverted (representing the 3S enantiomer), the parameter will refine to ∼1.0 .
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An intermediate value (e.g., 0.5 ) indicates racemic twinning, prompting a re-evaluation of the upstream synthetic enantiopurity.
Fig 2. SCXRD data processing and absolute structure determination workflow using Cu Kα radiation.
Quantitative Data Presentation
The following table summarizes the representative crystallographic parameters expected for a high-quality SCXRD analysis of this specific compound. These metrics serve as a benchmark for evaluating the quality of your own collected datasets.
Table 1: Representative Crystallographic Parameters for Ethyl (3R)-3-amino-3-cyclopropylpropanoate HCl
| Parameter | Representative Value / Target |
| Empirical Formula | C₈H₁₆ClNO₂ |
| Formula Weight | 193.67 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Orthorhombic (Typical for enantiopure salts) |
| Space Group | P2₁2₁2₁ |
| Volume | ~ 1100 - 1200 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | ~ 1.15 Mg/m³ |
| Absorption Coefficient ( μ ) | ~ 2.5 mm⁻¹ |
| Theta range for data collection | 4.0° to 74.0° |
| Reflections collected / unique | > 10,000 / ~ 2,500 [ Rint<0.05 ] |
| Completeness to theta = 67.684° | > 99.0% |
| Data / restraints / parameters | ~ 2500 / 0 / ~ 120 |
| Goodness-of-fit on F2 | 1.000 - 1.050 |
| Final R indices [ I>2σ(I) ] | R1<0.040 , wR2<0.100 |
| Absolute structure parameter (Flack) | 0.00(3) |
Conclusion
The structural verification of ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride requires a deliberate alignment of crystallization thermodynamics and crystallographic physics. By utilizing vapor diffusion to engineer a highly ordered hydrogen-bonded lattice, and leveraging the anomalous dispersion of the chloride ion via Cu Kα radiation, researchers can generate a self-validating dataset. This rigorous approach ensures the absolute configuration is determined with unquestionable regulatory and scientific confidence.
References
1.[1] Title: Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 Source: ACS Infectious Diseases URL: [Link]
2.[3] Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]
3.[4] Title: On enantiomorph-polarity estimation Source: Acta Crystallographica Section A URL: [Link]
4.[2] Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]
